molecular formula C8H11NS2 B12609404 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione CAS No. 651043-97-9

7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione

Cat. No.: B12609404
CAS No.: 651043-97-9
M. Wt: 185.3 g/mol
InChI Key: KBTZSSJJPZVDAT-UHFFFAOYSA-N
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Description

7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the reaction of a suitable pyrrolizine precursor with a sulfanylmethylating agent. One common method includes the use of formaldehyde and thiols under heating or ultrasonic (microwave) radiation in water . The reaction conditions often require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but its reactivity with thiol groups in proteins is a key aspect of its biological activity .

Comparison with Similar Compounds

  • 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-one
  • 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfoxide
  • 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-sulfone

Comparison: Compared to its similar compounds, 7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its thione group, which imparts distinct reactivity and biological activity. The presence of the thione group allows for specific interactions with biological molecules that are not possible with the corresponding sulfoxide or sulfone derivatives .

Biological Activity

7-(Sulfanylmethyl)-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a compound of interest due to its potential biological activities. This article aims to consolidate the available data on its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C₇H₉N₃S₂
  • Molecular Weight : 189.29 g/mol
  • CAS Number : 347380-76-1

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions to yield the desired thione structure. The methods may vary, but a common approach includes the use of thioketones and amines in a controlled environment to ensure high yields and purity.

Antimicrobial Activity

Research has demonstrated that compounds within the pyrrolizine family exhibit significant antimicrobial properties. For instance, related thione derivatives have shown effectiveness against various bacterial strains. A study reported that certain thiotetrahydropyridines displayed notable antibacterial activity against Moraxella catarrhalis and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL .

Antiproliferative Effects

In vitro studies have indicated that similar compounds exhibit antiproliferative activity against cancer cell lines. For example, fluorinated derivatives of pyrrolizines were evaluated for their effects on breast, colon, and lung cancer cell lines, showing promising results in inhibiting cell proliferation . Although specific data on this compound is limited, its structural similarities suggest potential for similar activity.

The mechanisms through which these compounds exert their biological effects often involve interaction with cellular targets such as enzymes or receptors. For instance, some thiones may act as enzyme inhibitors or modulate signaling pathways relevant to cell growth and survival.

Case Studies

  • Antimicrobial Study : A recent investigation into related thione compounds found that they inhibited bacterial growth effectively compared to standard antibiotics. The study highlighted the potential for developing new antimicrobial agents from this chemical class .
  • Cancer Research : In another study focusing on pyrrolizine derivatives, researchers identified significant antiproliferative effects against various cancer cell lines. The findings suggested that modifications in the molecular structure could enhance efficacy and selectivity towards cancer cells .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC 128-256 µg/mL against Moraxella catarrhalis and Streptococcus pyogenes
AntiproliferativeSignificant inhibition of breast, colon, and lung cancer cell lines
MechanismPotential enzyme inhibition/modulation of signaling pathways

Properties

CAS No.

651043-97-9

Molecular Formula

C8H11NS2

Molecular Weight

185.3 g/mol

IUPAC Name

7-(sulfanylmethyl)-1,2,5,6-tetrahydropyrrolizine-3-thione

InChI

InChI=1S/C8H11NS2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h10H,1-5H2

InChI Key

KBTZSSJJPZVDAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=S)N2C1=C(CC2)CS

Origin of Product

United States

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